Nonafluorohexyltrichlorosilane
Overview
Description
Nonafluorohexyltrichlorosilane is a chemical compound with the molecular formula C₆H₄Cl₃F₉Si. It is a colorless liquid known for its unique properties, including high hydrophobicity and low surface energy. This compound is widely used in various industrial applications, particularly in the creation of water-repellent and non-stick surfaces .
Preparation Methods
Nonafluorohexyltrichlorosilane is typically synthesized through the reaction of trichlorosilane with nonafluorohexanol. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Cl3SiH+C6H4F9OH→C6H4Cl3F9Si+H2O
Industrial production methods involve the use of specialized equipment to handle the highly reactive and corrosive nature of the reagents. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Nonafluorohexyltrichlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts rapidly with moisture to form nonafluorohexylsilanol and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.
Condensation: Reacts with other silanes to form siloxane bonds, which are useful in the production of silicone-based materials.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Nonafluorohexyltrichlorosilane has a wide range of applications in scientific research, including:
Surface Modification: Used to create superhydrophobic and oleophobic surfaces, which are valuable in various industries such as electronics, textiles, and automotive.
Coatings: Applied as a coating material to impart water-repellent properties to surfaces, including glass, metal, and ceramics.
Adhesion Promoter: Acts as an adhesion promoter in the production of composite materials, enhancing the bonding between different components.
Biomedical Devices: Utilized in the development of medical devices for its antifouling properties, preventing the accumulation of biological materials on surfaces.
Mechanism of Action
The primary mechanism of action of nonafluorohexyltrichlorosilane involves the formation of a hydrophobic layer on surfaces. The compound’s fluorinated alkyl chain provides low surface energy, which repels water and other polar substances. This hydrophobic effect is achieved through the formation of strong covalent bonds between the silicon atom and the surface, creating a durable and long-lasting coating .
Comparison with Similar Compounds
Nonafluorohexyltrichlorosilane is often compared with other fluorinated silanes, such as perfluorooctyltrichlorosilane and perfluorodecyltrichlorosilane. While all these compounds exhibit hydrophobic properties, this compound is unique due to its specific chain length and reactivity. This makes it particularly suitable for applications requiring precise control over surface properties .
Similar Compounds
- Perfluorooctyltrichlorosilane
- Perfluorodecyltrichlorosilane
- Perfluorobutyltrichlorosilane
These compounds share similar applications but differ in their molecular structures and specific properties, making this compound a versatile choice for various industrial and research applications.
Properties
IUPAC Name |
trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3F9Si/c7-19(8,9)2-1-3(10,11)4(12,13)5(14,15)6(16,17)18/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVOUFBEEYGNOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3F9Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78560-47-1 | |
Record name | Nonafluorohexyltrichlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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